N-(2,2-diethoxyethyl)-N'-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide
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Overview
Description
N-(2,2-diethoxyethyl)-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-diethoxyethyl)-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide typically involves the reaction of a thieno[3,4-c]pyrazole derivative with an appropriate ethanediamide precursor. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. The process may also involve steps like heating and stirring to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-diethoxyethyl)-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-(2,2-diethoxyethyl)-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-(2,2-diethoxyethyl)-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-diethoxyethyl)-N’-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide
- N1-(2,2-diethoxyethyl)-N2-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide.
Uniqueness
N-(2,2-diethoxyethyl)-N’-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}ethanediamide stands out due to its unique structure, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-26-16(27-4-2)10-20-18(24)19(25)21-17-14-11-28-12-15(14)22-23(17)13-8-6-5-7-9-13/h5-9,16H,3-4,10-12H2,1-2H3,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMVOSHFFPJWOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=CC=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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